6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol

Genotoxicity Mutagenicity Structure-Activity Relationship

6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol (CAS 918422-80-7) is a heterobifunctional organosulfur compound (C12H17NO2S2, MW 271.40) that combines a para-nitrophenyl (pNP) moiety with a hexane-1-thiol tail via a thioether (-S-) linkage. This structure provides both a gold-binding thiol anchor for self-assembled monolayer (SAM) formation and a nitro group that can be selectively reduced to an amine, enabling chemically patternable surfaces for nanofabrication.

Molecular Formula C12H17NO2S2
Molecular Weight 271.4 g/mol
CAS No. 918422-80-7
Cat. No. B12604720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol
CAS918422-80-7
Molecular FormulaC12H17NO2S2
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SCCCCCCS
InChIInChI=1S/C12H17NO2S2/c14-13(15)11-5-7-12(8-6-11)17-10-4-2-1-3-9-16/h5-8,16H,1-4,9-10H2
InChIKeyNXLNVAQWPLYZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol (CAS 918422-80-7): A Bifunctional Thiol for Patternable Self-Assembled Monolayers and Non-Mutagenic Thioether Chemistry


6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol (CAS 918422-80-7) is a heterobifunctional organosulfur compound (C12H17NO2S2, MW 271.40) that combines a para-nitrophenyl (pNP) moiety with a hexane-1-thiol tail via a thioether (-S-) linkage. This structure provides both a gold-binding thiol anchor for self-assembled monolayer (SAM) formation and a nitro group that can be selectively reduced to an amine, enabling chemically patternable surfaces for nanofabrication [1]. The compound is also a member of the para-nitrophenyl thioether class, where the C6 alkyl chain confers non-mutagenic properties in the Ames test, differentiating it from shorter-chain analogs [2].

Why Simpler Nitrophenyl Thiols Cannot Replace 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol in Applications Requiring Non-Mutagenicity and SAM Versatility


Generic substitution with simpler para-nitrophenyl thiols (e.g., 4-nitrothiophenol) or shorter-chain analogs creates unacceptable trade-offs. 4-Nitrothiophenol forms SAMs on gold but cannot be directly patterned via e-beam or X-ray reduction to an amine; its aromatic thiol anchor also produces tilted, less stable monolayers compared to alkane thiol-based SAMs [1][2]. Shorter-chain p-nitrophenyl thioethers (C1-C4) are mutagenic in Salmonella typhimurium TA98 and TA100, whereas the C6-C12 analogs are non-mutagenic, making chain length a critical safety parameter for any biological or environmental application [3]. The specific hexane-1-thiol spacer in 6-[(4-nitrophenyl)sulfanyl]hexane-1-thiol thus uniquely balances SAM quality, chemical switchability, and genotoxicological safety.

Quantitative Differentiation Evidence for 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol Against Closest Analogs


Non-Mutagenicity of C6-C12 p-Nitrophenyl Thioethers vs. Mutagenicity of Shorter Alkyl Chains (C1-C4)

In a systematic Ames test study of para-nitrophenyl thioethers, compounds with alkyl chains of C6 to C12 were non-mutagenic in Salmonella typhimurium strains TA98 and TA100, while analogs with methyl, ethyl, propyl, and butyl chains were mutagenic (rank order: butyl > propyl > ethyl > methyl) [1]. The target compound, with its C6 hexane spacer, falls within the non-mutagenic window, directly differentiating it from the mutagenic butyl analog (p-nitrophenylbutyl thioether), which showed the highest mutagenicity among saturated alkyl derivatives [1].

Genotoxicity Mutagenicity Structure-Activity Relationship Nitrophenyl Thioethers

X-ray Induced -NO2 to -NH2 Reduction on NPHT SAM vs. Selective -NO2 Cleavage on Aliphatic TNDDE SAM

Under prolonged X-ray irradiation, the NPHT SAM (6-(4-nitrophenoxy)hexane-1-thiolate, a close structural analog of the target compound) undergoes clean reduction of the aromatic nitro group to an amine, as evidenced by the decrease in the N 1s photoelectron peak at 406 eV (-NO2) and the concomitant increase at 399 eV (-NH2) [1]. In contrast, the aliphatic nitro SAM TNDDE (thioacetic acid S-(12-nitrododecyl) ester) loses the -NO2 signal without generating an -NH2 peak, indicating complete cleavage rather than reduction [1]. This mechanistic difference—reduction vs. cleavage—makes aromatic nitro SAMs suitable for direct chemical patterning, while aliphatic nitro SAMs are not.

X-ray Lithography Self-Assembled Monolayers Surface Patterning XPS

DSA Process Simplification: NPHT SAM Enables Direct EB Patterning vs. Multi-Step Conventional Chemo-Epitaxy

Yamamoto et al. demonstrated that NPHT SAMs (6-(4-nitrophenoxy)hexane-1-thiol) can be directly patterned by electron beam (EB) to control lamellar orientation of PS-b-PMMA block copolymer domains. This direct chemical patterning approach reduces the number of process steps from approximately 7 (conventional chemo-epitaxy: SAM coating → resist coating → exposure → development → O2 etching → resist removal → block copolymer self-assembly) to approximately 4 (SAM coating → direct EB patterning → block copolymer coating → self-assembly), a ~40% reduction in workflow complexity [1]. The reduction of the SAM's terminal -NO2 to -NH2 by EB at a dose of 50 mC/cm² creates a surface polarity switch that controls block copolymer domain orientation without requiring a sacrificial resist layer [1].

Directed Self-Assembly Block Copolymer Lithography Electron Beam Patterning Nanofabrication

SAM Quality and Stability: NPHT Forms Stable, Vertically Oriented SAMs; Aromatic Thiol SAMs from Sulfenyl Chlorides Are Tilted and Unstable

The NPHT SAM and closely related aromatic nitro-terminated alkane thiol SAMs on gold exhibit no molecular desorption during prolonged X-ray irradiation, as confirmed by unchanged S 2p and C 1s XPS spectra [1]. In contrast, SAMs formed from para-nitrophenyl sulfenyl chloride precursors produce nitro-phenyl thiolate monolayers that are tilted and decompose over time, leaving only sulfur on the gold surface [2]. The hexane-1-thiol anchor in NPHT-type SAMs provides the stability of alkane thiolate binding, whereas direct aromatic thiol anchors (without an alkyl spacer) result in poorer molecular packing and reduced monolayer stability [2].

Self-Assembled Monolayers Gold Surface Thiol Anchoring SAM Stability XPS

Synthetic Accessibility: One-Pot Reduction of 6-((4-Nitrophenyl)thio)hexan-1-ol Yields 86% Product, Demonstrating Efficient Precursor Conversion

The closely related alcohol analog, 6-((4-nitrophenyl)thio)hexan-1-ol (CAS 183892-80-0), can be reduced with tin(II) chloride in ethanol (12 h) to afford (4-aminophenyl)-(6-hydroxyhexyl)sulfide in 86% yield [1]. This high yield demonstrates that the hexane-1-thiol/thioether framework is compatible with efficient nitro-to-amine reduction, which is the key chemical transformation that enables the NPHT SAM patterning described in other evidence items.

Organic Synthesis Nitro Reduction Thioether Chemistry Precursor Derivatization

Priority Application Scenarios Where 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol (CAS 918422-80-7) Outperforms Generic Alternatives


Directly Patternable SAMs for Block Copolymer Directed Self-Assembly (DSA) Lithography

The hexane-1-thiol anchor enables robust SAM formation on Au or Si substrates, while the para-nitrophenyl group undergoes electron-beam or X-ray induced reduction to an amine. This polarity switch eliminates the need for resist-based patterning, reducing DSA process steps from ~7 to ~4 and minimizing defectivity [1]. Preferred over conventional multi-step chemo-epitaxy workflows and aliphatic nitro SAMs that cleave rather than reduce under irradiation.

Biocompatible or Environmental Sensor Coatings Requiring Non-Mutagenic Nitroaromatic Functionality

The C6 alkyl chain of 6-[(4-nitrophenyl)sulfanyl]hexane-1-thiol places it in the non-mutagenic class of p-nitrophenyl thioethers (C6-C12), unlike the mutagenic C1-C4 analogs [1]. This makes it a safer choice for surface coatings on implantable biosensors, environmental monitoring devices, or any application where leachable thioethers could pose a genotoxic risk. The compound should be selected over shorter-chain pNP thioethers for regulatory-compliant material development.

Stable Nitro-Functionalized SAMs for XPS and Spectroscopic Surface Science Studies

The NPHT-type SAM (using the target compound or its close analog) remains intact without molecular desorption under extended X-ray exposure, as shown by stable S 2p and C 1s XPS signals [1]. This stability is superior to aromatic thiol SAMs without an alkyl spacer, which decompose over time [2]. Researchers requiring reproducible, long-lived nitro-functionalized surfaces for spectroscopic or electrochemical studies should prioritize this compound class.

Synthesis of Functional Thioether Building Blocks Through High-Yield Nitro Reduction

The structural analog 6-((4-nitrophenyl)thio)hexan-1-ol can be reduced to its amino derivative in 86% yield under mild conditions (SnCl2/EtOH) [1]. This establishes the synthetic viability of converting the nitro group to an amine on the hexane thioether scaffold, enabling the target compound's use as a precursor for more complex bifunctional ligands, crosslinkers, or polymer end-group modifiers in materials chemistry.

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